- 4-Arylthieno[2,3-b]pyridine-2-carboxamides are a new class of antiplasmodial agents, Molecules, 2020, 25(14),

Cas no 96-30-0 (2-Chloro-N-methylacetamide)

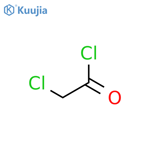

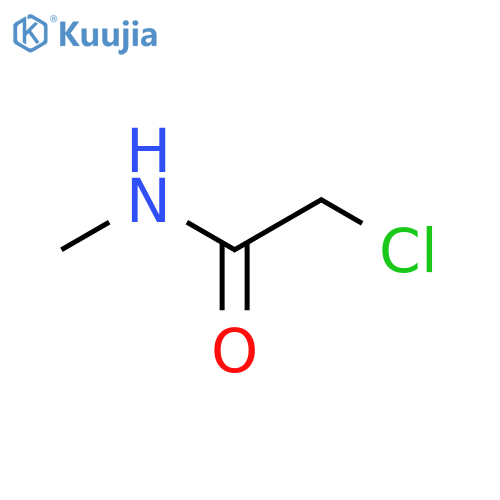

2-Chloro-N-methylacetamide structure

Nome del prodotto:2-Chloro-N-methylacetamide

2-Chloro-N-methylacetamide Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Chloro-N-methylacetamide

- N-Methyl-2-chloroacetamide

- N-Methyl 2-Chloroacetamide

- 2-chloro-N-methyl-acetamide

- Acetamide,2-chloro-N-methyl

- EINECS 202-497-1

- N-methyl-chloro-acetamide

- USAF DO-35

- N-Methylchloroacetamide

- NSC 1725

- a-Chloro-N-methylacetamide

- Acetamide, 2-chloro-N-methyl-

- alpha-Chloro-N-methylacetamide

- .alpha.-Chloro-N-methylacetamide

- HOZLOOPIXHWKCI-UHFFFAOYSA-N

- 2WW385P414

- NSC1725

- N-methylchloracetamide

- N-methyl chloroacetamide

- N-methyl-2-chloro acetamide

- WLN: G1VM1

- 2-chloro-N-methyl acetamide

- 2-Chloro-N-methylacetamide (ACI)

- α-Chloro-N-methylacetamide

- 4-04-00-00179 (Beilstein Handbook Reference)

- MFCD00018913

- NSC-1725

- F2190-0236

- UNII-2WW385P414

- N-Methyl-2-chloroacetamide; N-Methylchloroacetamide; NSC 1725; a-Chloro-N-methylacetamide

- Q27255721

- STK501230

- ALBB-009489

- SCHEMBL9876

- NS00022910

- SY003250

- CS-W007769

- DTXCID60164556

- C3014

- AKOS000103756

- AS-10448

- DTXSID60242065

- CHEMBL3352950

- Z56891219

- EN300-01998

- chloroacetic acid N-methylamide

- BRN 1740634

- 96-30-0

-

- MDL: MFCD00018913

- Inchi: 1S/C3H6ClNO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6)

- Chiave InChI: HOZLOOPIXHWKCI-UHFFFAOYSA-N

- Sorrisi: O=C(CCl)NC

- BRN: 1740634

Proprietà calcolate

- Massa esatta: 107.01400

- Massa monoisotopica: 107.014

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 6

- Conta legami ruotabili: 1

- Complessità: 54.8

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 29.1

- XLogP3: 0.2

- Conta Tautomer: 2

- Carica superficiale: 0

Proprietà sperimentali

- Densità: 1.1±0.1 g/cm3

- Punto di fusione: 42.0 to 46.0 deg-C

- Punto di ebollizione: 116°C/20mmHg(lit.)

- Punto di infiammabilità: 110℃

- Indice di rifrazione: 1.425

- PSA: 29.10000

- LogP: 0.36210

- Pressione di vapore: 0.0±0.5 mmHg at 25°C

2-Chloro-N-methylacetamide Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:warning

- Dichiarazione di pericolo: H315-H319

- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Codice categoria di pericolo: 36/37/38-43-22

- Istruzioni di sicurezza: S26; S36/37/39

- RTECS:AB5775000

- Classe di pericolo:IRRITANT

- Frasi di rischio:R36/37/38

- Condizioni di conservazione:Conservare a 4 ° C, migliore conservazione a -4 ° C

2-Chloro-N-methylacetamide Dati doganali

- CODICE SA:2924199090

- Dati doganali:

Codice doganale cinese:

2924199090Panoramica:

2924199090. Altre amidi acicliche(compresi i carbammati aciclici)(compresi i suoi derivati e sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso, imballaggio

Riassunto:

2924199090. altre amidi acicliche (compresi i carbammati aciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

2-Chloro-N-methylacetamide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003250-500g |

N-Methyl-2-chloroacetamide |

96-30-0 | >97% | 500g |

¥854.00 | 2024-07-09 | |

| TRC | C368350-5g |

2-Chloro-N-methylacetamide |

96-30-0 | 5g |

$ 69.00 | 2023-09-08 | ||

| Life Chemicals | F2190-0236-1g |

2-chloro-N-methylacetamide |

96-30-0 | 95% | 1g |

$21.0 | 2023-11-21 | |

| Enamine | EN300-01998-0.5g |

2-chloro-N-methylacetamide |

96-30-0 | 95% | 0.5g |

$21.0 | 2023-05-01 | |

| eNovation Chemicals LLC | D780965-100g |

N-Methyl-2-chloroacetamide |

96-30-0 | >97% | 100g |

$105 | 2024-07-20 | |

| TRC | C368350-25g |

2-Chloro-N-methylacetamide |

96-30-0 | 25g |

$ 144.00 | 2023-04-18 | ||

| TRC | C368350-1g |

2-Chloro-N-methylacetamide |

96-30-0 | 1g |

$ 57.00 | 2023-09-08 | ||

| eNovation Chemicals LLC | D660651-100g |

2-Chloro-N-methylacetamide |

96-30-0 | 97% | 100g |

$200 | 2024-06-05 | |

| eNovation Chemicals LLC | D780965-500g |

N-Methyl-2-chloroacetamide |

96-30-0 | >97% | 500g |

$305 | 2024-07-20 | |

| Enamine | EN300-01998-50.0g |

2-chloro-N-methylacetamide |

96-30-0 | 95% | 50g |

$89.0 | 2023-05-01 |

2-Chloro-N-methylacetamide Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Condizioni di reazione

1.1 Solvents: Methanol ; rt → -10 °C; -5 °C; 2 h, -5 °C

Riferimento

- Synthesis of 14C-labeling omethoate, Henong Xuebao, 2006, 20(2), 162-163

Synthetic Routes 6

Synthetic Routes 7

Condizioni di reazione

1.1 Solvents: Water ; 0 °C; 0 °C → 10 °C; 10 °C

Riferimento

- Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers, Bioorganic & Medicinal Chemistry Letters, 2011, 21(4), 1097-1101

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Condizioni di reazione

1.1 Solvents: Water ; 15 min, 10 °C; 30 min, 10 °C

Riferimento

- Complexes of selected late period lanthanide(III) cations with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid amide (DOTAM)-alkyl ligands - A new platform for the development of paramagnetic chemical exchange saturation transfer (PARACEST) magnetic resonance imaging (MRI) contrast agents, Canadian Journal of Chemistry, 2013, 91(3), 211-219

Synthetic Routes 12

Condizioni di reazione

1.1 Solvents: Water ; -20 °C → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Indanylidenes. 1. Design and Synthesis of (E)-2-(4,6-Difluoro-1-indanylidene)acetamide, a Potent, Centrally Acting Muscle Relaxant with Antiinflammatory and Analgesic Activity, Journal of Medicinal Chemistry, 2003, 46(3), 399-408

Synthetic Routes 13

Condizioni di reazione

1.1 Solvents: Ethanol ; rt → -5 °C; 10 - 15 min, -5 °C; 2.5 h, < 0 °C; 0 °C → 85 °C

Riferimento

- Synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide, Jingxi Huagong, 2007, 24(9), 927-929

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile , Water ; 30 min, rt

Riferimento

- Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature, Organic & Biomolecular Chemistry, 2021, 19(46), 10073-10080

Synthetic Routes 15

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Acetonitrile ; 0 °C

Riferimento

- A series of 1,2,3-triazole compounds: Synthesis, characterization, and investigation of the cholinesterase inhibitory properties via in vitro and in silico studies, Journal of Molecular Structure, 2023, 1277,

Synthetic Routes 17

Condizioni di reazione

1.1 Solvents: Ethanol ; 10 - 15 min, -5 °C; 2.5 h, < 0 °C

Riferimento

- Synthesis of N-methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide, Huaxue Shijie, 2009, 50(6), 364-366

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ; 20 min, -10 °C

Riferimento

- Investigation of flexibility of neuraminidase 150-loop using tamiflu derivatives in influenza A viruses H1N1 and H5N1, Bioorganic & Medicinal Chemistry, 2019, 27(13), 2935-2947

2-Chloro-N-methylacetamide Raw materials

2-Chloro-N-methylacetamide Preparation Products

2-Chloro-N-methylacetamide Letteratura correlata

-

Irina V. Palamarchuk,Zarina T. Shulgau,Adilet Y. Dautov,Shynggys D. Sergazy,Ivan V. Kulakov Org. Biomol. Chem. 2022 20 8962

-

Saw Simeon,Hao Li,Thet Su Win,Aijaz Ahmad Malik,Abdul Hafeez Kandhro,Theeraphon Piacham,Watshara Shoombuatong,Pornlada Nuchnoi,Jarl E. S. Wikberg,M. Paul Gleeson,Chanin Nantasenamat RSC Adv. 2017 7 35119

-

3. Broadening of the substrate tolerance of α-chymotrypsin by using the carbamoylmethyl ester as an acyl donor in kinetically controlled peptide synthesisToshifumi Miyazawa,Kayoko Tanaka,Eiichi Ensatsu,Ryoji Yanagihara,Takashi Yamada J. Chem. Soc. Perkin Trans. 1 2001 87

-

Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans. 2013 42 9840

-

Anulekha K. Haridas,Chandra S. Sharma,V. Sritharan,Tata N. Rao RSC Adv. 2014 4 12188

96-30-0 (2-Chloro-N-methylacetamide) Prodotti correlati

- 3669-74-7(N-Methylacetamide-d7)

- 31685-41-3(Acetamide-15N, N-methyl-)

- 79-16-3(N-Methylacetamide)

- 3669-70-3(N-Methylacetamide-N-d1)

- 586998-57-4(Acetamide, N-methyl-, compd. with methanol (1:1))

- 90058-64-3(Acetamide, N-methyl-, compd. with benzene (1:1))

- 3669-69-0(N-Methylacetamide-2,2,2-d3)

- 3669-73-6(N-Methyl-d3-acetamide-2,2,2-d3)

- 625-50-3(N-Ethylacetamide)

- 173846-11-2(Acetamide, N-methyl-, monohydrate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:96-30-0)2-Chloro-N-methylacetamide

Purezza:99%

Quantità:500g

Prezzo ($):184.0